molecular formula C12H10F3N3O3S B2862245 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 881483-29-0

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2862245
CAS No.: 881483-29-0
M. Wt: 333.29
InChI Key: MNPMIBLQJGBBGV-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C12H10F3N3O3S and its molecular weight is 333.29. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Neuroprotective Activities

The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have demonstrated significant anticonvulsant activities. One of the compounds showed considerable effectiveness against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, suggesting a potential for anticonvulsant drug development (Nath et al., 2021).

Antifibrotic and Anticancer Properties

Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. Some compounds demonstrated high antifibrotic activity levels and did not possess anticancer effects, presenting them as interesting candidates for further testing in antifibrotic therapies (Kaminskyy et al., 2016).

Antimicrobial Efficacy

Several studies have focused on the antimicrobial properties of thiazolidinone derivatives. For instance, rhodanine-3-acetic acid derivatives showed potent activity against a panel of bacteria and mycobacteria, highlighting their potential as antimicrobial agents (Krátký et al., 2017). Another study synthesized thiazolidinone derivatives based on the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide scaffold, which exhibited potent antibacterial and antifungal activities (Kumar et al., 2012).

Anti-inflammatory and Analgesic Activities

The design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core has been explored, resulting in compounds demonstrating significant anti-exudative activity in the carrageenin paw edema test. This research suggests potential NSAID development without the typical acidic group, indicating a lower risk of ulcerogenic effects (Golota et al., 2015).

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c13-12(14,15)21-7-3-1-6(2-4-7)17-9(19)5-8-10(20)18-11(16)22-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMIBLQJGBBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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